

In-depth Technical Guide: Shp2-IN-18

Downstream Signaling Effects

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Compound of Interest

Compound Name: *Shp2-IN-18*

Cat. No.: *B12374045*

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A comprehensive analysis of the molecular consequences of **Shp2-IN-18** inhibition for researchers, scientists, and drug development professionals.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is crucial for the full activation of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently dysregulated in human cancers. SHP2 also modulates other signaling pathways, including the PI3K/AKT and JAK/STAT pathways. Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy. **Shp2-IN-18** is a small molecule inhibitor of SHP2, and this document provides a detailed overview of its effects on downstream signaling pathways.

Core Signaling Pathways Modulated by SHP2 Inhibition

Inhibition of SHP2 by compounds such as **Shp2-IN-18** is expected to primarily impact the RAS/MAPK pathway. SHP2 is recruited to activated RTKs via its SH2 domains, where it dephosphorylates specific substrates, an action required for the recruitment and activation of the GRB2-SOS complex, which in turn activates RAS. By inhibiting SHP2's phosphatase activity, **Shp2-IN-18** is anticipated to attenuate this cascade, leading to a reduction in the phosphorylation of downstream effectors MEK and ERK.

The PI3K/AKT pathway can also be affected by SHP2 inhibition, although the effects can be context-dependent. In some cellular backgrounds, SHP2 positively regulates PI3K/AKT signaling, and its inhibition leads to decreased AKT phosphorylation. In other contexts, SHP2 can have a negative regulatory role, and its inhibition might lead to an increase in AKT activation.

Furthermore, SHP2 has been implicated in the regulation of the JAK/STAT signaling pathway. Inhibition of SHP2 can lead to altered phosphorylation status of STAT proteins, thereby influencing the expression of STAT target genes involved in cell proliferation and survival.

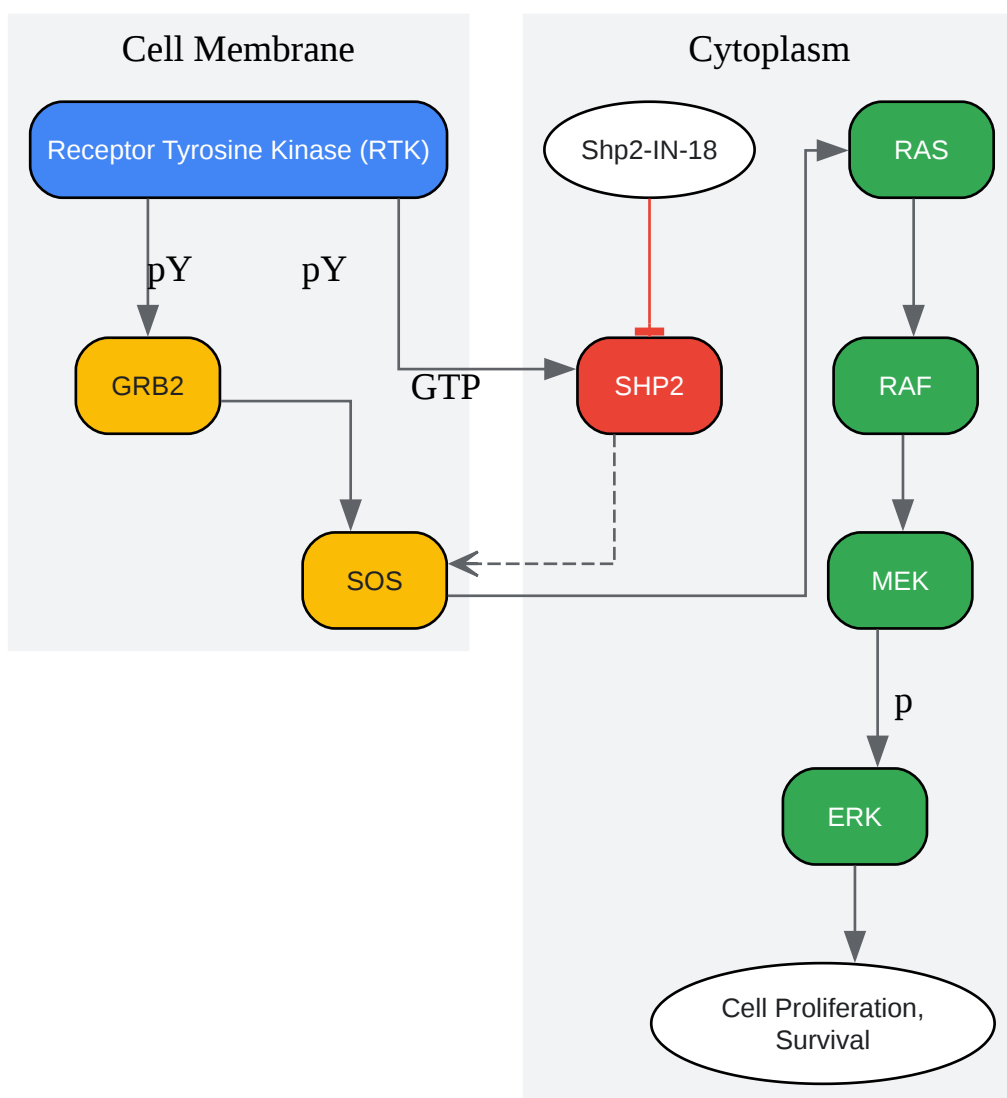
Quantitative Analysis of Downstream Signaling Effects

The precise quantitative effects of **Shp2-IN-18** on downstream signaling molecules are critical for understanding its potency and mechanism of action. While specific data for **Shp2-IN-18** is not extensively available in public literature, the following table summarizes the expected quantitative outcomes based on the known effects of potent and selective SHP2 inhibitors in relevant cancer cell lines.

Downstream Target	Cell Line	Treatment Concentration	Observed Effect (% of control)	Reference Compound
p-ERK1/2 (T202/Y204)	KYSE-520 (Esophageal)	10 μ M	~20-30%	SHP099
p-ERK1/2 (T202/Y204)	MIA PaCa-2 (Pancreatic)	1 μ M	~40-50%	AZD6244 (in combination)
p-AKT (S473)	HNSCC cells	1-10 μ M	Significant reduction	SHP099
p-STAT3 (Y705)	HeLa (Cervical)	0.01 μ M	Significant reduction	Novel 5-aminosalicylate-4-thiazolinones
RAS-GTP	NCI-H1838 (Lung)	1 μ M	~50%	RMC-4550

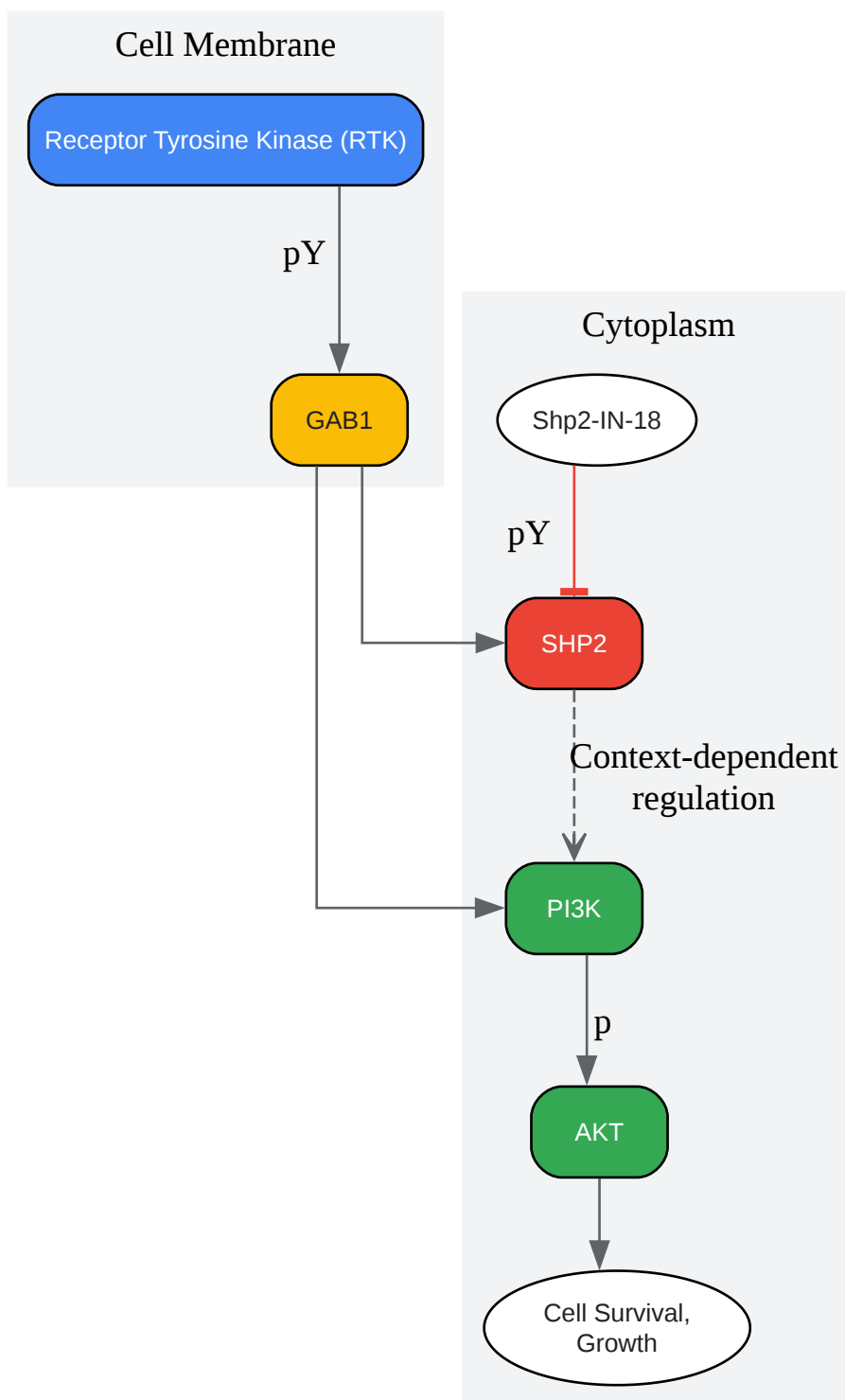
Signaling Pathway Diagrams

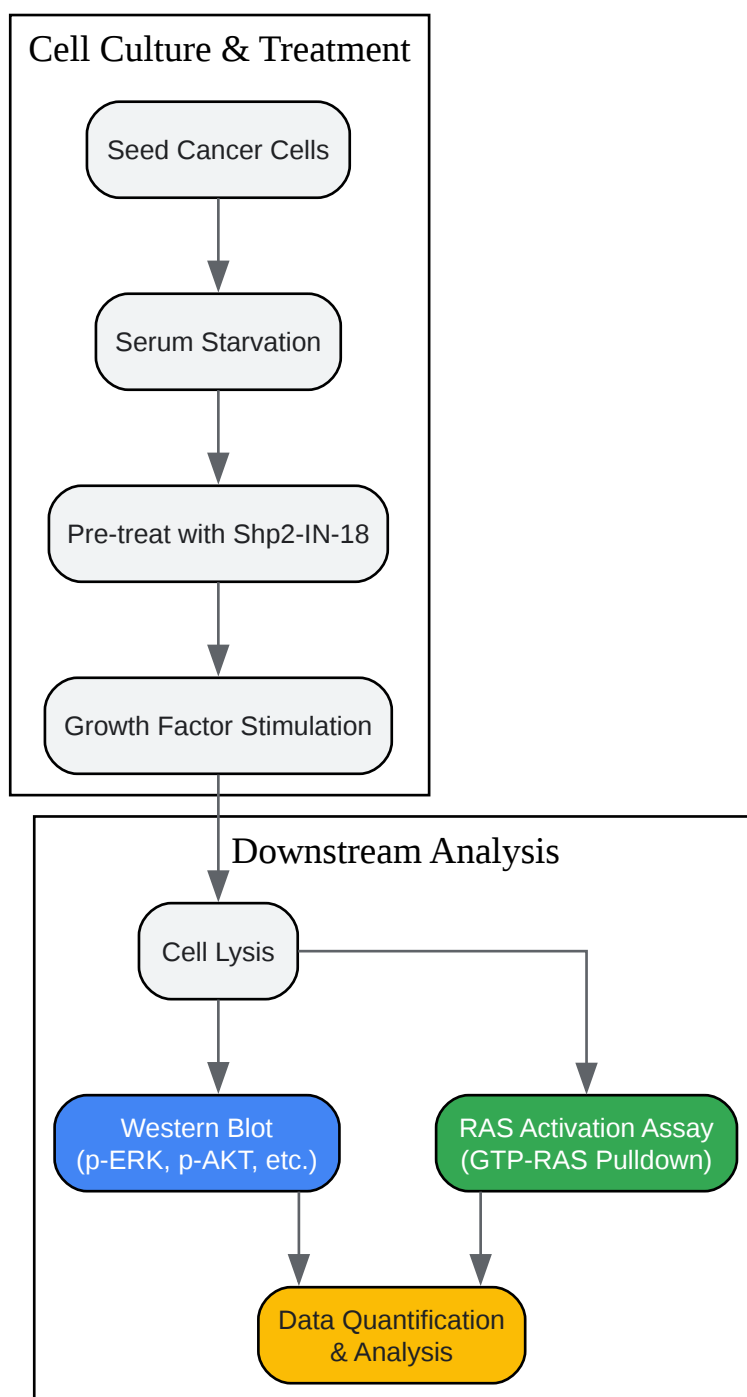
To visually represent the impact of **Shp2-IN-18** on key signaling cascades, the following diagrams were generated using Graphviz.



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Caption: Inhibition of SHP2 by **Shp2-IN-18** blocks the RAS/MAPK signaling pathway.





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